N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond This particular compound is derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde and 2-methylbenzohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide involves its ability to form stable complexes with metal ions. This property is utilized in its role as a ligand in coordination chemistry. The compound can interact with various molecular targets, including enzymes, through its functional groups, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(1-pyridyl)methylidene]-1,3-propanediamine
Uniqueness
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide is unique due to the presence of both hydroxyl and nitro functional groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C15H13N3O4 |
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Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C15H13N3O4/c1-10-4-2-3-5-13(10)15(20)17-16-9-11-8-12(18(21)22)6-7-14(11)19/h2-9,19H,1H3,(H,17,20)/b16-9+ |
InChI Key |
RBWLOLQPGLSXJV-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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